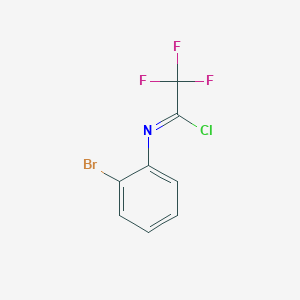
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is an organic compound with the molecular formula C9H6BrClF3N It is known for its unique chemical structure, which includes a bromophenyl group and a trifluoroacetimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-bromoaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step. The general synthetic route can be summarized as follows:
Acylation: 2-bromoaniline reacts with trifluoroacetic anhydride in the presence of pyridine to form N-(2-bromophenyl)-2,2,2-trifluoroacetamide.
Chlorination: The resulting amide is then treated with thionyl chloride to yield N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Hydrolysis: The imidoyl chloride group can be hydrolyzed to form the corresponding amide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the imidoyl chloride group.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Coupling: Biaryl compounds are the major products.
Hydrolysis: The corresponding amide is formed.
Scientific Research Applications
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the imidoyl chloride group are key reactive sites. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride
- N-(2-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride
- N-(2-iodophenyl)-2,2,2-trifluoroacetimidoyl chloride
Uniqueness
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo.
This detailed article provides a comprehensive overview of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H4BrClF3N |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H |
InChI Key |
YOLUCAAEVNUSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















